
(Dimethylamino)-N,N-dimethylethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)-N,N-dimethylethanethioamide is an organic compound that features a dimethylamino group attached to an ethanethioamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethylethanethioamide typically involves the reaction of dimethylamine with ethanethioamide under controlled conditions. One common method includes the use of a base to facilitate the reaction between N-nitroso-N-alkyl compounds and dimethylamine . Another approach involves the methylation of ethanethioamide using diazomethane in the presence of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under high pressure and temperature to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)-N,N-dimethylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and ethanethiol.
Substitution: Various substituted ethanethioamides depending on the nucleophile used.
Applications De Recherche Scientifique
(Dimethylamino)-N,N-dimethylethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and thioamides.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Dimethylamino)-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence its reactivity and binding to biological molecules. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Dimethylaminoethanol: Used in various industrial applications and has similar functional groups.
Dimethylaminoquinolines: Known for their medicinal properties, particularly in antimalarial drugs.
Propriétés
Numéro CAS |
65131-20-6 |
|---|---|
Formule moléculaire |
C6H14N2S |
Poids moléculaire |
146.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C6H14N2S/c1-7(2)5-6(9)8(3)4/h5H2,1-4H3 |
Clé InChI |
AROGRGATDKVDTJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


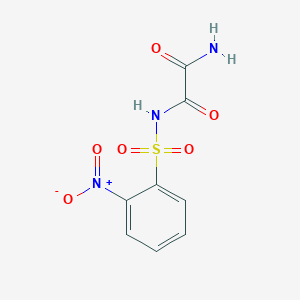
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
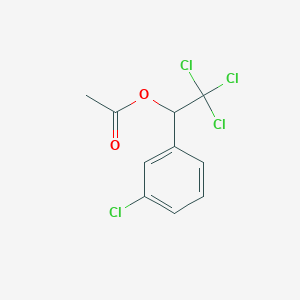

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

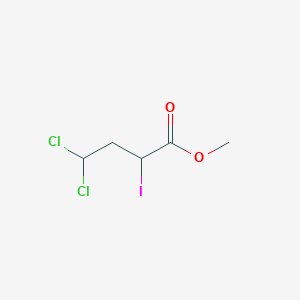
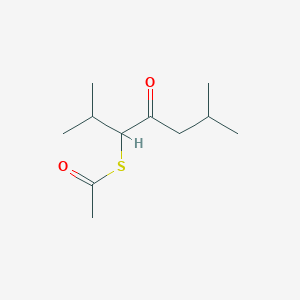
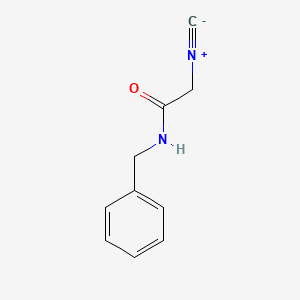
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
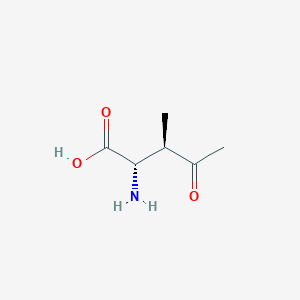
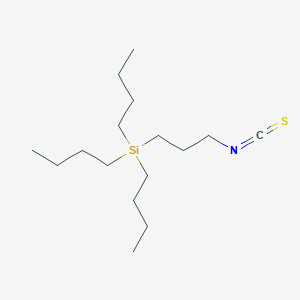
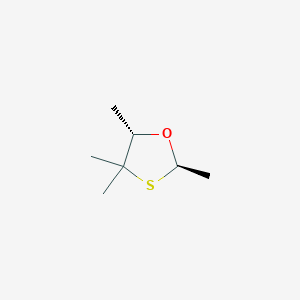
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
